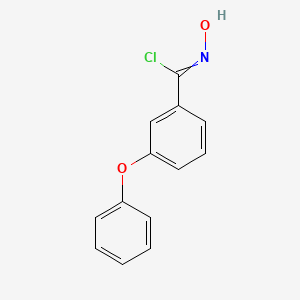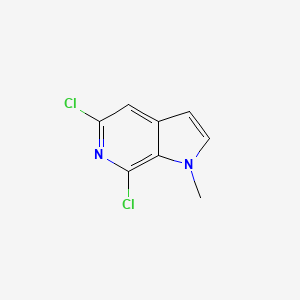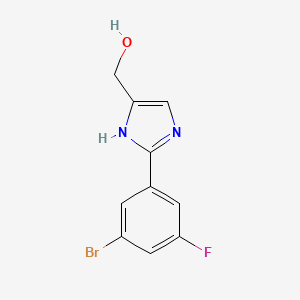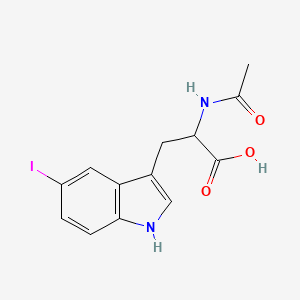
3-Acetyl-6-hydroxyindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-6-hydroxyindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-6-hydroxyindole typically involves the acetylation of 6-hydroxyindole. One common method is the reaction of 6-hydroxyindole with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions: 3-Acetyl-6-hydroxyindole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 3-Acetyl-6-oxoindole.
Reduction: 3-(1-Hydroxyethyl)-6-hydroxyindole.
Substitution: 3-Acetyl-6-haloindole (e.g., 3-Acetyl-6-bromoindole).
科学研究应用
3-Acetyl-6-hydroxyindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Acetyl-6-hydroxyindole involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the acetyl group can undergo metabolic transformations. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
6-Hydroxyindole: Lacks the acetyl group, making it less reactive in certain chemical reactions.
3-Acetylindole: Lacks the hydroxy group, reducing its potential for hydrogen bonding and biological activity.
Indole-3-acetic acid: A plant hormone with different functional groups and biological roles.
Uniqueness: Its dual functional groups allow it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
属性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC 名称 |
1-(6-hydroxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-6(12)9-5-11-10-4-7(13)2-3-8(9)10/h2-5,11,13H,1H3 |
InChI 键 |
ZLAXYLALBMTNSB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CNC2=C1C=CC(=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




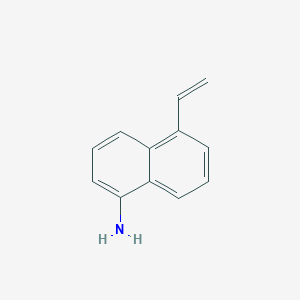
![(R)-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one](/img/structure/B13687483.png)

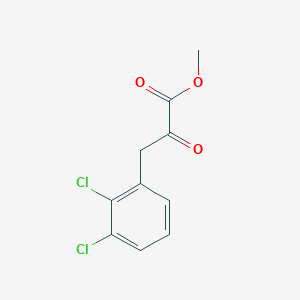
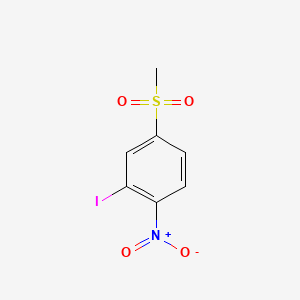
![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)
